molecular formula C38H70N2O13 B1675197 Lexithromycin CAS No. 53066-26-5

Lexithromycin

Katalognummer B1675197
CAS-Nummer: 53066-26-5
Molekulargewicht: 763 g/mol
InChI-Schlüssel: HPZGUSZNXKOMCQ-SQYJNGITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lexithromycin is an erythromycin A derivative with antibacterial activity . It shows minimal inhibitory concentration (MIC) against various bacteria such as S. pyogenes CN10A, Streptococcus sp. 64/848C, Staphylococcus aureus Oxford, and others .


Synthesis Analysis

Lexithromycin is a semi-synthetic erythromycin, prepared by the reaction of the 9-keto moiety to methyl oxime . This structural change improves the pH stability profile and hydrophobicity of lexithromycin for better in vivo absorption .


Molecular Structure Analysis

Lexithromycin contains a total of 125 bonds, including 55 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 5 hydroxyl groups, and 3 secondary alcohols .


Physical And Chemical Properties Analysis

Lexithromycin has a molecular weight of 763.0 g/mol and a molecular formula of C38H70N2O13 . It is a solid substance that is soluble in DMSO to a concentration of 10 mM .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Immunomodulatory Effects

Research indicates that macrolides, including Lexithromycin, possess significant anti-inflammatory and immunomodulatory properties, making them potential therapeutic options for chronic inflammatory disorders such as asthma and cystic fibrosis. These effects are attributed to the ability of macrolides to modulate immune responses and reduce inflammation, which has been demonstrated in clinical trials and in vitro studies. For instance, a study highlighted the potential of azithromycin, a macrolide similar to Lexithromycin, in reducing the frequency of exacerbations in patients with non-cystic fibrosis bronchiectasis, suggesting a beneficial role in respiratory conditions characterized by chronic inflammation (Wong et al., 2012).

Antiviral Properties

Beyond their antibacterial activity, macrolides like Lexithromycin have been investigated for their antiviral properties. Studies have explored the efficacy of macrolides in inhibiting the replication of several viruses, including rhinovirus, influenza A, and coronaviruses. These properties are believed to arise from the macrolides' ability to enhance the expression of antiviral pattern recognition receptors and induce antiviral interferon responses. This aspect is particularly relevant in the context of viral infections such as COVID-19, where macrolides have been considered for their potential to modulate the immune response and reduce viral replication (Oliver & Hinks, 2020).

Gastrointestinal Applications

In the gastrointestinal tract, macrolides have shown efficacy in managing conditions such as Helicobacter pylori infection, a major cause of peptic ulcers and gastric cancer. Clarithromycin, closely related to Lexithromycin, is a key component of the standard triple therapy for H. pylori eradication. Resistance to clarithromycin is a significant concern, and ongoing research aims to understand the mechanisms behind this resistance and develop strategies to overcome it, ensuring effective treatment outcomes (Kocsmár et al., 2021).

Role in Anti-cancer Therapy

There is growing interest in repurposing macrolides for cancer therapy due to their potential anti-tumor effects. Preliminary research suggests that macrolides can inhibit cancer cell growth and metastasis through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of cancer cell apoptosis. These findings open up new avenues for the use of macrolides like Lexithromycin in oncology, with the potential to enhance the efficacy of existing cancer treatments or serve as a basis for developing new therapeutic strategies (Van Nuffel et al., 2015).

Anti-mycobacterial Activity

Macrolides have demonstrated effectiveness against mycobacterial infections, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus, particularly in patients with underlying conditions such as cystic fibrosis or immunodeficiencies. The use of macrolides in this context not only treats active infections but also provides prophylactic benefits against mycobacterial disease progression. Research continues to explore the optimal use of macrolides in treating these challenging infections, including understanding resistance mechanisms and identifying patient populations that may benefit most from therapy (Rubio et al., 2015).

Safety And Hazards

Lexithromycin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZGUSZNXKOMCQ-SQYJNGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lexithromycin

CAS RN

53066-26-5
Record name Lexithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lexithromycin
Reactant of Route 2
Lexithromycin
Reactant of Route 3
Lexithromycin
Reactant of Route 4
Lexithromycin
Reactant of Route 5
Lexithromycin
Reactant of Route 6
Lexithromycin

Citations

For This Compound
16
Citations
JM Benlloch Baviera, M Gálvez-Llompart, J Gálvez… - 2022 - digital.csic.es
[EN] The invention relates to a compound or to a pharmaceutical composition thereof for their use in the treatment and/or prevention of viral infections caused by coronaviruses, …
Number of citations: 0 digital.csic.es
J Galvez, R Zanni, M Galvez-Llompart… - Journal of chemical …, 2021 - ACS Publications
… (31) In summary, based on the present results, clarithromycin and lexithromycin seem to … as azithromycin, clarithromycin, and lexithromycin exhibit antiviral activity against two distinct …
Number of citations: 20 pubs.acs.org
R Zanni, M Galvez-Llompart, J Galvez - New Journal of Chemistry, 2021 - pubs.rsc.org
… Among the most effective macrolides identified by molecular topology are azithromycin, clarithromycin, lexithromycin, flurithromycin and neutramycin… Lexithromycin −8.0 2 ASN142 2.659 …
Number of citations: 3 pubs.rsc.org
J Galveza, R Zannia, M Galvez-Llompartb - sciforum.net
MOL2NET, 2021, 7, ISSN: 2624-5078 2 https://mol2net-07. sciforum. net/disease. Using lopinavir, a well-known viral protease inhibitor as the reference drug, a mathematical pattern is …
Number of citations: 2 sciforum.net
JP Santa Maria Jr, Y Park, L Yang, N Murgolo… - ACS chemical …, 2017 - ACS Publications
Though phenotypic and target-based high-throughput screening approaches have been employed to discover new antibiotics, the identification of promising therapeutic candidates …
Number of citations: 22 pubs.acs.org
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
J Galvez, R Zanni, M Galvez-Llompart - Nereis, 2020 - riucv.ucv.es
The present communication illustrates the results of a computational study based on molecular topology, focused on the repositioning of drugs to treat the SARS-CoV-2 virus, better …
Number of citations: 24 riucv.ucv.es
IKM Morton - 1999 - Springer
3123L-puromycin. L-8-Iypressin. L 1718-osalmid. L 2103-hexapropymate. L 33355-mestranol. L 33379-flurandrenolone. L 37231-vincristine. L 154803• lovastatin. L 159913 is a …
Number of citations: 0 link.springer.com
A AGENT - 1999 - Springer
edetate calcium disodium• edetic acid. edetate dipotassium• edetic acid. edetate sodium• edetic acid. edetate trisodium• edetic acid. edetic acid [BAN. INN](ethylenediaminetetraacetic …
Number of citations: 0 link.springer.com
X Wang, Y Chen, H Shi, P Zou - Frontiers in Cellular and Infection …, 2022 - frontiersin.org
In addition to antibacterial effects, macrolide antibiotics exhibit other extensive pharmacological effects, such as anti-inflammatory and antiviral activities. Erythromycin estolate, one of …
Number of citations: 3 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.